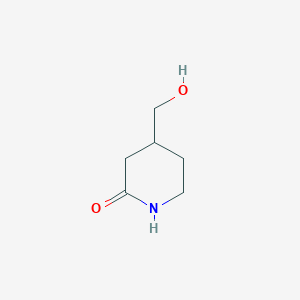

4-(Hydroxymethyl)piperidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSWKQMYYTZZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618699 | |

| Record name | 4-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53611-47-5 | |

| Record name | 4-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxymethyl Piperidin 2 One and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure piperidine (B6355638) derivatives, which often exhibit distinct biological activities. These approaches leverage chiral starting materials, catalysts, or auxiliaries to control the three-dimensional arrangement of atoms in the target molecule.

Chiral Pool Synthesis Strategies (e.g., from L-Aspartic Acid)

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. L-aspartic acid has proven to be a valuable chiral precursor for the synthesis of (S)-(+)-2-(hydroxymethyl)-6-piperidin-2-one. A concise synthesis has been reported that employs L-aspartic acid as the chiral starting material, with a key step involving a Wittig olefination reaction. sci-hub.se This strategy effectively translates the inherent chirality of the amino acid to the final piperidone product.

The process begins with the protection of the amino group of L-aspartic acid, followed by esterification. sci-hub.se Subsequent reduction and chemical modifications lead to a key intermediate that undergoes a Wittig reaction to introduce the necessary carbon framework. Finally, a series of transformations including hydrogenation and cyclization furnishes the desired (S)-2-(hydroxymethyl)-6-piperidin-2-one. sci-hub.se

Organocatalytic Asymmetric Synthesis (e.g., L-proline catalyzed α-amination)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. L-proline, a naturally occurring amino acid, and its derivatives have been extensively studied as catalysts for various asymmetric transformations. clockss.orgwikipedia.org These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner. clockss.org

While direct L-proline catalyzed α-amination for the synthesis of 4-(hydroxymethyl)piperidin-2-one is not explicitly detailed in the provided context, the principles of proline catalysis are highly relevant. Proline and its derivatives have been successfully used in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions, which are fundamental bond-forming reactions that could be adapted for the synthesis of substituted piperidinones. wikipedia.org The dual functionality of proline, with its secondary amine and carboxylic acid groups, allows it to act as both a nucleophile (via enamine formation) and an electrophile activator (via hydrogen bonding). clockss.org This dual activation model is key to achieving high levels of enantioselectivity in many proline-catalyzed reactions.

Enantioselective Synthesis and Resolution Techniques

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. This can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or reagents. For instance, the enantioselective synthesis of piperidin-4-ols has been accomplished through a one-pot sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Kinetic resolution is another important technique for obtaining enantiomerically enriched compounds. This method involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer (as product) from the unreacted, slower-reacting enantiomer. An example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine, which yields highly enantioenriched products. nih.gov

General Synthetic Routes and Multi-Step Organic Reactions

The construction of the piperidinone ring often involves multi-step reaction sequences that culminate in a cyclization step. These routes provide access to a wide range of substituted piperidinones.

Cyclization Reactions for Piperidinone Ring Formation

The formation of the piperidinone ring is a key transformation in the synthesis of these heterocyclic compounds. Various cyclization strategies have been developed to achieve this.

Intramolecular cyclization is a common and effective strategy for forming the piperidine ring. In this approach, a linear precursor containing both the nitrogen atom and the requisite carbon chain is induced to cyclize, forming a new carbon-nitrogen or carbon-carbon bond. nih.gov

One of the most well-known methods for synthesizing 4-piperidones is the Dieckmann cyclization of aminodicarboxylate esters. ucl.ac.ukresearchgate.net This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the 4-piperidone (B1582916). researchgate.netsciencemadness.org However, this method can be sensitive to reaction conditions, and careful control is often necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

Other intramolecular cyclization approaches include:

Aza-Michael addition: An intramolecular aza-Michael reaction can be employed to form the piperidinone ring. nih.gov

Reductive amination/cyclization: A cascade reaction involving the acid-mediated functionalization of an alkyne to form an enamine, followed by the generation of an iminium ion and subsequent reduction, can lead to the formation of piperidines. nih.gov

Palladium-catalyzed enantioselective aza-Heck cyclization: This method has been used for the formation of piperidine rings. nih.gov

Tandem oxidation-cyclization-oxidation: Unsaturated alcohols can be converted to 3-substituted 4-piperidinones in a one-pot process using pyridinium (B92312) chlorochromate (PCC). nih.gov

These diverse synthetic methodologies provide a powerful toolkit for chemists to access a wide array of this compound derivatives with a high degree of control over their stereochemistry and substitution patterns.

Reduction Strategies for Hydroxymethyl Group and Piperidinone Ring

The selective reduction of the amide (lactam) functionality in this compound to the corresponding piperidine is a critical transformation. This requires reagents that can reduce the amide bond without affecting the primary alcohol of the hydroxymethyl group.

A highly chemoselective method for the reduction of tertiary lactams involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This reagent has been shown to reduce 5- and 6-membered tertiary lactams to the corresponding cyclic tertiary amines in high yields, and notably, it tolerates the presence of ester groups, indicating a high degree of selectivity that would likely preserve a hydroxymethyl group. organic-chemistry.org For secondary lactams, a combination of Schwartz's reagent (Cp2ZrHCl) and sodium borohydride (B1222165) (NaBH4) has been reported as a simple and chemoselective method for their direct reduction to the corresponding cyclic amines. rsc.org This system works under mild conditions and shows good functional group tolerance. rsc.org

Nickel catalysis has also emerged as a powerful tool for amide and lactam reductions. A nickel(II) catalyst with a silane (B1218182) reducing agent can effectively reduce a variety of lactams, including 6-membered rings, to their corresponding cyclic amines. nih.gov This method is tolerant of various functional groups and provides a non-precious metal-based alternative to traditional reducing agents. nih.gov

| Reagent/Catalyst | Substrate | Product | Key Features | Reference |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary lactams | Cyclic tertiary amines | High chemoselectivity; tolerates esters | organic-chemistry.org |

| Cp2ZrHCl–NaBH4 | Secondary lactams | Cyclic secondary amines | Mild conditions; good functional group tolerance | rsc.org |

| NiCl2(dme)/PhSiH3 | Secondary and tertiary lactams | Cyclic amines | Non-precious metal catalysis; broad substrate scope | nih.gov |

Catalytic hydrogenation is a fundamental technique for the reduction of heterocyclic rings. The hydrogenation of substituted pyridines is a common route to piperidine derivatives. acs.orgnih.govyoutube.comresearchgate.net For example, iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides provides an efficient route to enantioenriched substituted piperidines. acs.org Similarly, Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes is a highly efficient transformation. nih.gov While these methods start from pyridine (B92270) precursors rather than the piperidinone itself, they represent important strategies for accessing the piperidine core structure.

Hydrosilylation offers an alternative reduction method. As mentioned previously, nickel-catalyzed reduction of lactams using phenylsilane (B129415) (PhSiH3) is a form of hydrosilylation that effectively reduces the amide bond to an amine. nih.gov This reaction proceeds under relatively mild conditions and demonstrates the utility of silanes in lactam reduction.

The choice of reaction conditions, including the catalyst, solvent, and additives, plays a crucial role in the outcome of both catalytic hydrogenation and hydrosilylation reactions, particularly in achieving high selectivity and yield. researchgate.net

Derivatization and Functionalization Reactions

The hydroxymethyl group of this compound offers a handle for further functionalization through oxidation. Selective oxidation of the primary alcohol can yield either the corresponding aldehyde (4-formylpiperidin-2-one) or carboxylic acid (piperidin-2-one-4-carboxylic acid), depending on the reagents and conditions employed.

A highly selective method for the oxidation of primary alcohols to aldehydes without overoxidation to the carboxylic acid involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in combination with N-chlorosuccinimide (NCS) as the stoichiometric oxidant. nih.gov This system operates under biphasic conditions and exhibits excellent chemoselectivity for primary alcohols, even in the presence of secondary alcohols. nih.gov This selectivity suggests that the lactam functionality would remain intact during the oxidation.

For the synthesis of the corresponding carboxylic acid, TEMPO-mediated oxidation can also be employed, but under different conditions that promote complete oxidation. nih.gov This one-pot procedure provides a practical method for converting primary alcohols to carboxylic acids and is suitable for large-scale synthesis. nih.gov

| Reagent System | Product | Key Features | Reference |

| TEMPO/N-Chlorosuccinimide | Aldehyde | High chemoselectivity for primary alcohols; no overoxidation | nih.gov |

| TEMPO (catalytic) | Carboxylic Acid | One-pot procedure; suitable for large-scale synthesis | nih.gov |

The piperidinone scaffold can be further diversified through alkylation at both the nitrogen atom and the carbon atoms of the ring.

N-alkylation of the piperidinone nitrogen is a common strategy to introduce various substituents. Standard conditions for this transformation typically involve treating the piperidinone with an alkyl halide in the presence of a base. researchgate.net Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). sciencemadness.orgresearchgate.net The choice of base and reaction conditions can be optimized to achieve high yields of the desired N-alkylated product. researchgate.net

Alkylation of the carbon skeleton of the piperidinone can be achieved via the formation of an enolate. The protons alpha to the carbonyl group (at the C-3 and C-5 positions) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate an enolate anion. libretexts.org This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to introduce a substituent at the alpha-carbon. libretexts.orgrsc.org The regioselectivity of this alkylation can be influenced by the reaction conditions and the structure of the substrate. For instance, alkylation of 1-substituted 4-piperidones has been shown to yield 3-substituted products. rsc.org

| Reaction Type | Reagents | Position of Functionalization | Reference |

| N-Alkylation | Alkyl halide, K2CO3 or NaH in DMF | Piperidinone Nitrogen | sciencemadness.orgresearchgate.net |

| C-Alkylation | Strong base (e.g., LDA), Alkyl halide | C-3 or C-5 position (alpha to carbonyl) | libretexts.orgrsc.org |

Click Chemistry Approaches for Derivatization

Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yield, making them ideal for creating new compounds by linking molecules together. medchemexpress.com These reactions, which can be performed under physiological conditions without toxic catalysts, are particularly useful in medicinal chemistry for applications like bioconjugation, imaging, and drug delivery. medchemexpress.com

While direct "click chemistry" derivatization of this compound is not extensively documented in the provided results, the principles of click chemistry can be applied to its functional groups. For instance, the hydroxyl group could be converted to an azide (B81097) or an alkyne, enabling it to participate in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted alkyne-azide cycloadditions (SPAAC). medchemexpress.comnih.gov This modular approach allows for the facile attachment of various molecular fragments, creating a library of derivatives with diverse properties. nih.gov For example, a similar strategy has been used to attach platinum complexes to oligonucleotides for targeted DNA crosslinking. nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. This strategy is highly efficient for creating molecular diversity and complex scaffolds like polysubstituted piperidines. researchgate.netresearchgate.net

One notable MCR for synthesizing piperidone scaffolds involves a four-component reaction that utilizes a Diels-Alder reaction of a 3-silyloxy-2-azadiene. researchgate.netresearchgate.net Although this specific example does not directly yield this compound, the underlying strategy of combining multiple components to build the piperidine ring is highly relevant. For instance, the Mannich reaction, a type of multicomponent condensation, is used to synthesize 2,6-diaryl-3-methyl-4-piperidones from an ethyl methyl ketone, an aldehyde, and ammonium (B1175870) acetate. biomedpharmajournal.org Such MCRs offer a powerful tool for generating diverse piperidone derivatives that could be further functionalized to include a hydroxymethyl group at the 4-position.

Synthesis of Specific Analogues and Intermediates

This section details the synthesis of specific analogues and intermediates related to the core structure of this compound.

Preparation of (S)-(+)-2-(Hydroxymethyl)-6-piperidin-2-one

A concise and efficient synthesis for (S)-(+)-2-(Hydroxymethyl)-6-piperidin-2-one has been developed utilizing L-aspartic acid as a chiral starting material. thieme-connect.comthieme-connect.com This enantioselective synthesis is significant as this class of compounds has shown potential as antitumor agents and are useful intermediates for synthesizing pipecolic acid derivatives. thieme-connect.comresearchgate.net

The key step in this synthesis is a Wittig reaction. thieme-connect.comthieme-connect.com The retrosynthetic analysis indicates that the target molecule can be derived from an aldehyde precursor, which is obtained through the reduction of an ester. This ester is, in turn, synthesized from commercially available L-aspartic acid. thieme-connect.com The synthesis begins by protecting the amino group of L-aspartic acid. thieme-connect.com

Synthesis of Organotin(IV) Complexes with 4-(Hydroxymethyl)piperidine-1-carbodithioic Acid

Organotin(IV) complexes with the general formulas R2SnL2, R2Sn(Cl)L, and R3SnL have been synthesized, where L is 4-(hydroxymethyl)piperidine-1-carbodithioic acid and R can be a methyl, n-butyl, phenyl, or cyclohexyl group. tandfonline.comsonar.ch These complexes are formed from the reaction of the ligand with organotin compounds. tandfonline.com A novel synthesis for one such complex involves the direct reflux of 4-(hydroxymethyl)piperidine-1-carbodithioic acid with triphenyltin(IV) hydroxide. ppaspk.org

The synthesized complexes have been characterized using various analytical techniques, including elemental analysis, IR, and NMR spectroscopy. tandfonline.com The infrared spectroscopy data confirm that the carbodithioic acid ligand coordinates to the tin atom in a bidentate fashion through the sulfur atoms. tandfonline.com X-ray diffraction analysis of chlorodimethyl(4-hydroxymethyl piperidine-1-carbodithioato-S,S')tin(IV) revealed a square pyramidal geometry around the tin atom. tandfonline.com

Table 1: Physical Data for Synthesized Organotin(IV) Complexes tandfonline.com

| Compound | Formula | Melting Point (°C) |

| 1 | (CH₃)₂SnL₂ | 120 |

| 2 | (CH₃)₂Sn(Cl)L | 130 |

| 3 | (n-C₄H₉)₂Sn(Cl)L | 110 |

| 4 | (C₆H₅)₂Sn(Cl)L | 142 |

| 5 | (C₆H₅)₃SnL | 148 |

| 6 | (C₆H₁₁)₃SnL | 156 |

L = 4-(hydroxymethyl)piperidine-1-carbodithioate

Formation of Oxazolidine Derivatives from 2-Hydroxymethyl Piperidine

The condensation reaction of 2-hydroxymethyl piperidine (2-HMP) with various aldehydes yields hexahydro-3-alkyl-1,3-oxazolopiperidines in high yields under mild conditions. nih.govacs.org This reaction is a valuable method for producing analytical standards for the detection of volatile aldehydes. nih.gov

The reaction mechanism is believed to proceed through a transient iminium ion, which is rapidly attacked by the intramolecular hydroxyl group to form the cyclic oxazolidine. nih.gov This process is generally exothermic and favors the formation of the cyclic structure. nih.gov The reaction typically produces a diastereomeric mixture, with the thermodynamically more stable diastereomer, having the C-3 substituent in a pseudo-equatorial position, being the major product. nih.gov

Table 2: Synthesis of Hexahydro-3-alkyl-1,3-oxazolopiperidines nih.gov

| Aldehyde | Product Number | Yield (%) |

| Formaldehyde | 4 | 95 |

| Acetaldehyde | 5 | 92 |

| Propanal | 6 | 90 |

| Butanal | 7 | 88 |

| Pentanal | 8 | 85 |

| Hexanal | 9 | 87 |

| Heptanal | 10 | 86 |

| Octanal | 11 | 84 |

| Isobutyraldehyde | 12 | 89 |

| Isovaleraldehyde | 13 | 83 |

| Benzaldehyde | 14 | 91 |

| Cinnamaldehyde | 15 | 88 |

Synthesis of 4-(Hydroxymethyl)piperidine-N-benzyl-acylarylhydrazone Hybrids

A series of 4-(hydroxymethyl)piperidine-N-benzyl-acylarylhydrazone hybrids has been designed and synthesized as potential multi-target directed ligands (MTDLs) for conditions like Alzheimer's disease. researchgate.netnih.gov This work involved the molecular hybridization of pharmacophoric fragments from known bioactive molecules. researchgate.netnih.gov The synthesis aimed to create new chemical entities with improved multifunctional properties compared to earlier generations of similar compounds. researchgate.netnih.gov

The synthetic route involves the coupling of a key N-acylhydrazone intermediate with various functionalized benzaldehydes. unibo.it This approach led to the creation of a library of derivatives (5a-l) which were then evaluated for their biological activities. researchgate.netnih.gov The structural design, which replaces a chiral 3-hydroxy-piperidine ring with an achiral 4-hydroxymethyl-piperidine system, was a key modification in this series. researchgate.net

Pharmacological Applications and Biological Activities of 4 Hydroxymethyl Piperidin 2 One Derivatives

Antineoplastic and Cytotoxic Potentials

Derivatives of 4-(Hydroxymethyl)piperidin-2-one have demonstrated notable promise in the realm of oncology, exhibiting inhibitory effects against various cancer cell lines and contributing to the potent cytotoxicity of complex natural product analogs.

Inhibition of Cancer Cell Lines

The core structure of piperidin-2-one, a six-membered lactam, is a key pharmacophore in a variety of compounds exhibiting cytotoxicity against tumor cells. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of piperidone derivatives has shown significant anticancer activity. For instance, novel piperidone compounds have been reported to exhibit tumor-selective cytotoxicity, particularly against leukemia cell lines. nih.gov These compounds have demonstrated greater potency than established anticancer drugs like melphalan (B128) in certain cancer cell lines. nih.gov The cytotoxic effects are often mediated through mechanisms such as protein degradation and the induction of cellular stress. nih.gov

Furthermore, the introduction of various substituents onto the piperidine (B6355638) ring system has been shown to modulate cytotoxic activity. For example, certain 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives have shown activity against breast cancer cell lines. sums.ac.ir Similarly, the incorporation of a piperidinomethyl group into chalcone (B49325) structures has been found to significantly enhance their cytotoxicity against PC-3 prostate cancer cell lines. researchgate.net

A series of hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives were synthesized and evaluated for their cytotoxicity against a panel of human carcinoma cell lines, including A549 (lung), SGC7901 (gastric), HePG2 (liver), HeLa (cervical), K562 (leukemia), and THP-1 (leukemia). The results indicated that the 4-piperidinone derivatives generally displayed better cytotoxicity than their cyclohexanone (B45756) analogs. nih.gov

The following table summarizes the cytotoxic activity of selected piperidone derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Activity | Reference(s) |

| Novel Piperidones (P3, P4, P5) | HL-60, CCRF-CEM (Leukemia) | Improved cytotoxicity compared to melphalan. | nih.gov |

| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives | Breast cancer cell lines | Active against breast cancer cell lines. | sums.ac.ir |

| 4'-Hydroxy-3'-piperidinomethylchalcone derivatives | PC-3 (Prostate) | Enhanced cytotoxicity compared to precursors. | researchgate.net |

| Hydroxyl-substituted double Schiff-base 4-piperidone derivatives | A549, SGC7901, HePG2, HeLa, K562, THP-1 | Better cytotoxicity than cyclohexanone analogs. | nih.gov |

Role in Tylophorine (B1682047) Analogs (e.g., PBT-1) as Potent Cytotoxic Agents

Tylophorine and its analogs are a class of phenanthroindolizidine alkaloids that have garnered significant attention for their potent anticancer properties. nih.gov However, their clinical utility has been hampered by issues such as neurotoxicity. nih.gov To address this, researchers have synthesized simplified phenanthrene-based tylophorine (PBT) analogs with modified structures to enhance their therapeutic index. nih.govnih.gov

One such analog, PBT-1, was identified as a lead compound with significant antiproliferative activity. nih.gov The structure of PBT-1 and its derivatives involves the formal opening of the indolizidine ring of the natural tylophorine alkaloids and modification of the E-ring, which can incorporate a piperidine moiety. nih.govnih.gov While the direct synthesis of PBT-1 from this compound is not explicitly detailed, the structural analysis of PBT-1 derivatives reveals a pendant piperidine E-ring with various 4-substituents, indicating that derivatives of 4-substituted piperidines are crucial components in these potent cytotoxic agents. nih.gov

A study on PBT-1 derivatives reported that compounds with a 7-hydroxy group on the phenanthrene (B1679779) B-ring and a substituted piperidine E-ring were the most potent. nih.gov For instance, derivatives with different 4-substituents on the piperidine ring displayed significant antiproliferative activities in cellular assays. nih.gov

The table below presents the antiproliferative activity of PBT-1 and some of its derivatives against various human tumor cell lines (HTCL).

| Compound | A549 (lung) GI₅₀ (µM) | MDA-MB-231 (breast) GI₅₀ (µM) | KB (cervical) GI₅₀ (µM) | KB-VIN (MDR cervical) GI₅₀ (µM) | MCF-7 (breast) GI₅₀ (µM) | Reference(s) |

| PBT-1 | - | - | - | - | - | nih.gov |

| Derivative 9c | - | < 1 | - | - | - | nih.gov |

| Derivative 9g | - | < 1 | - | - | - | nih.gov |

| Derivative 9h | - | < 1 | - | - | - | nih.gov |

Note: Specific GI₅₀ values for PBT-1 were not provided in the abstract, but it was identified as a potent lead compound. The derivatives 9c, 9g, and 9h showed GI₅₀ values of less than 1 µM against MDA-MB-231.

General Anticancer Activity of Piperidine Derivatives

The piperidine ring is a fundamental component in numerous anticancer agents, contributing to their pharmacological profiles. mdpi.com Piperidine derivatives have demonstrated a wide range of anticancer activities against various malignancies, including breast, prostate, colon, lung, and ovarian cancers. Current time information in Bangalore, IN. The mechanism of action often involves the modulation of crucial signaling pathways implicated in cancer progression, such as NF-κB, PI3K/Akt, and MAPK pathways. Current time information in Bangalore, IN.

Research has shown that the incorporation of a piperidine moiety can enhance the potency, selectivity, and bioavailability of anticancer molecules. mdpi.com For example, some piperidine derivatives have been found to be more toxic to cancer cell lines than to normal cells, indicating a degree of tumor selectivity. nih.gov The interaction of these derivatives with DNA, often through intercalation, is another mechanism contributing to their anticancer effects. nih.gov The structural diversity of piperidine derivatives allows for fine-tuning of their biological activity, making them a valuable scaffold in the design of new anticancer drugs.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound and related piperidine compounds have shown promising activity against a range of microbial pathogens.

Antibacterial Spectrum and Activity (e.g., Organotin Complexes)

Piperidine and its derivatives are known to possess antibacterial properties. mdpi.com The synthesis of various piperidin-4-one derivatives has led to compounds with notable activity against both Gram-positive and Gram-negative bacteria. asianpubs.org

A significant area of research has been the synthesis of organotin(IV) complexes incorporating piperidine-based ligands. These complexes often exhibit enhanced biological activity compared to the free ligands. ajol.infonih.gov For instance, organotin(IV) carboxylates derived from 4-piperidinecarboxylic acid have demonstrated powerful antimicrobial activities against various bacterial strains. nih.gov The antibacterial efficacy of these organotin complexes is influenced by the nature and number of the organic groups attached to the tin atom. ajol.info

The following table provides examples of the antibacterial activity of organotin(IV) complexes with piperidine-related ligands.

| Compound/Complex | Bacterial Strain(s) | Observed Activity | Reference(s) |

| Organotin(IV) carboxylates with 4-piperidinecarboxylic acid | Various bacterial strains | Powerful antimicrobial activities. | nih.gov |

| Triphenyltin carboxylate complex | Escherichia coli, Staphylococcus aureus | Higher activity than the ligand and dimethyltin (B1205294) complex. | ajol.info |

| Organotin(IV) complexes with hydrazinopyridine ligand | Escherichia coli, Staphylococcus aureus | Weak activity compared to the free ligand. | analis.com.my |

| Organotin(IV) complexes with 2-hydroxyacetophenone-2-methylphenylthiosemicarbazone | Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli, Salmonella typhi | Better antibacterial activities than the free ligand. | nih.gov |

Antifungal Spectrum and Activity

The antifungal potential of piperidine derivatives has also been an active area of investigation. mdpi.com For instance, certain 1,4-dialkoxynaphthalen-2-acyl imidazolium (B1220033) salts have shown prominent anti-Candida activity with low minimum inhibitory concentrations (MIC). nih.gov

While direct studies on the antifungal properties of this compound are limited in the available literature, research on related structures provides valuable insights. For example, a series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were found to possess good to excellent inhibition effects against several agriculturally important fungi. asianpubs.org

The table below summarizes the antifungal activity of selected piperidine derivatives.

| Compound/Derivative Class | Fungal Species | Activity (MIC/EC₅₀) | Reference(s) |

| 1,4-Dialkoxynaphthalen-2-acyl imidazolium salts (NAIMSs) | Candida spp. | MIC: 3.125 to 6.26 µg/mL | nih.gov |

| Piperidine-4-carbohydrazide derivatives (e.g., A13, A41) | Rhizoctonia solani | EC₅₀: 0.83 and 0.88 µg/mL, respectively | asianpubs.org |

| Piperidine-4-carbohydrazide derivatives (e.g., A13, A41) | Verticillium dahliae | EC₅₀: 1.12 and 3.20 µg/mL, respectively | asianpubs.org |

Neurological and Neurodegenerative Disease Research

The multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), and piperidine derivatives have emerged as a promising scaffold in this area. nih.govnih.govresearchgate.netnih.gov These compounds are designed to simultaneously modulate multiple pathological pathways involved in the disease.

One approach involves the design of piperidine derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid (Aβ) peptide aggregation. nih.gov In one study, new piperidine derivatives were synthesized with an aromatic ester group to bind to the catalytic site of AChE and another aromatic group for the peripheral site. nih.gov A long, linear conformation with a lipophilic group was incorporated to interfere with Aβ oligomerization. nih.gov Several of these compounds showed potent inhibition of both AChE and Aβ aggregation. nih.gov

Another strategy has utilized the natural piperidine alkaloid, piperine, as a starting point for the synthesis of MTDLs. nih.gov The compound PD07, derived from piperine, demonstrated significant inhibitory activity against cholinesterases (ChEs), BACE1, and Aβ₁₋₄₂ aggregation in vitro. nih.gov It also exhibited neuroprotective properties in a cell-based model of Aβ₁₋₄₂ toxicity. nih.gov

Derivatives of 2-piperidone (B129406) have also been investigated for their potential in Alzheimer's therapy. nih.gov A series of these compounds showed significant potency in inhibiting Aβ₁₋₄₂ self-aggregation. nih.gov The most active compound, 7q, also displayed anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglia and protected neuronal cells from inflammation-mediated neurotoxicity. nih.gov

Table 2: Piperidine-Based Multi-Target Directed Ligands for Alzheimer's Disease

| Compound Class | Primary Targets | Key Findings | Reference |

|---|---|---|---|

| Piperidine derivatives | Acetylcholinesterase (AChE), β-amyloid (Aβ) aggregation | Dual inhibition of AChE and Aβ aggregation. | nih.gov |

| Piperine-derived ligands (e.g., PD07) | Cholinesterases (ChEs), BACE1, Aβ₁₋₄₂ aggregation | Significant inhibition of multiple targets and neuroprotective effects. | nih.gov |

| 2-Piperidone derivatives (e.g., 7q) | Aβ₁₋₄₂ aggregation, neuroinflammation | Inhibition of Aβ aggregation and suppression of pro-inflammatory cytokines. | nih.gov |

Dysregulation of neuronal low-voltage-activated T-type calcium channels is implicated in neuropathic pain, making them a key target for analgesic drug development. researchgate.net Piperidine derivatives have been synthesized and evaluated as inhibitors of these channels.

A series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized from 4-cyanopiperidine (B19701) and screened for their ability to inhibit T-type channels in rat dorsal root ganglion neurons and/or Caᵥ3.2 channels in human embryonic kidney-293 cells. researchgate.net The most promising compounds demonstrated analgesic effects in a rat model of spared nerve injury, with one compound showing a long withdrawal latency in response to thermal stimulation and an 80% increase in mechanical threshold. researchgate.net

In another study, 4-piperidinecarboxylate and 4-piperidinecyanide derivatives were prepared and evaluated for their activity against the α₁G T-type calcium channel. nih.gov Several compounds exhibited good inhibitory activity with minimal off-target effects on the hERG potassium channel. nih.gov A selected compound, 31a, was effective in a spared nerve injury model of neuropathic pain, demonstrating an inhibitory effect on mechanical allodynia. nih.gov

Furthermore, a novel 4-amino-piperidine derivative, C101, was found to selectively block N-type calcium channels, which are also involved in pain signaling, with an IC₅₀ of 2.2 µM. nih.gov This compound showed high selectivity for N-type channels over other calcium channels and voltage-gated sodium and potassium channels. nih.gov

Table 3: Piperidine Derivatives as Modulators of Neuronal Calcium Channels for Neuropathic Pain

| Compound Class | Target Channel | In Vitro/In Vivo Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-substituted piperidines | T-type Ca²⁺ channels (Caᵥ3.2) | Inhibition of T-channels, analgesic effects in spared nerve injury model. | Showed increased mechanical threshold and thermal withdrawal latency. | researchgate.net |

| 4-piperidinecarboxylate/cyanide derivatives | α₁G T-type Ca²⁺ channel | Inhibition of α₁G, inhibitory effect on mechanical allodynia. | Good T-type channel inhibition with minimal hERG activity. | nih.gov |

| 4-amino-piperidine derivative (C101) | N-type Ca²⁺ channels | Selective inhibition of N-type channels. | High selectivity over other ion channels. | nih.gov |

The piperidine and piperazine (B1678402) moieties are common structural features in many antipsychotic drugs, acting on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Research continues to explore new derivatives with improved efficacy and side-effect profiles.

A series of N-(4-phenyl- and 4-pyridyl-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalmides were synthesized and tested for antipsychotic activity. nih.gov These compounds were found to suppress spontaneous motor activity and apomorphine-induced climbing in mice, as well as pergolide-induced locomotor activity in rats, indicating psychotropic properties comparable to sulpiride (B1682569). nih.gov Importantly, these compounds did not induce catalepsy, a significant side effect of many conventional antipsychotics, suggesting they may act by inhibiting limbic dopamine receptors. nih.gov

The development of antipsychotic agents often involves modifying existing drug structures. Risperidone (B510), a widely used antipsychotic, contains a piperidine moiety. Related compounds, such as 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride, are used in the synthesis and analysis of risperidone and its derivatives. The exploration of such related compounds can lead to the discovery of new agents with potentially improved pharmacological profiles. nih.gov

Table 4: Piperidine Derivatives in Antipsychotic Drug Development

| Compound Class | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-(4-phenyl-1-piperidinylethyl)-phthalmides | Inhibition of limbic dopamine receptors | Antipsychotic activity similar to sulpiride without inducing catalepsy. | nih.gov |

| Piperidine/Piperazine derivatives | Modulation of dopamine and serotonin receptors | Attachment of various heterocyclic groups to the piperidine/piperazine core can potentiate antipsychotic activity. | nih.gov |

Enzyme and Receptor Modulation

Farnesyltransferase (FTase) is an enzyme that plays a role in post-translational modification of various proteins, including Ras proteins, which are implicated in cancer. nih.gov Inhibition of FTase is therefore a target for anticancer drug development.

A novel series of piperidine derivatives have been designed and synthesized as FTase inhibitors with a reduced potential for metabolic glucuronidation. nih.gov Starting from the potent inhibitor 2-(4-hydroxy)phenyl-3-nitropiperidine, researchers made various substitutions and exchanges of the phenyl group at the C-2 position. nih.gov This led to the identification of several metabolically stable compounds with potent FTase inhibition, with IC₅₀ values as low as 3.0 nM. nih.gov Molecular modeling studies of these compounds complexed with FTase and farnesyl pyrophosphate provided insights into their binding interactions. nih.gov

Table 5: Piperidine Derivatives as Farnesyltransferase Inhibitors

| Lead Compound | Modification Strategy | Resulting IC₅₀ Values | Key Outcome | Reference |

|---|---|---|---|---|

| 2-(4-hydroxy)phenyl-3-nitropiperidine (IC₅₀ = 5.4 nM) | Substitution and exchange of the C-2 phenyl group | 3.0 nM, 4.3 nM, 16 nM | Development of metabolically stable compounds with potent FTase inhibition. | nih.gov |

Information Not Available for "this compound" Derivatives

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient publicly available research to generate the requested article on the pharmacological applications and biological activities of This compound derivatives .

The specific sections and subsections outlined in the request—namely the inhibition of 1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA), Acetylcholinesterase, and DNA Gyrase, along with general enzyme inhibition and receptor binding studies—could not be populated with information directly pertaining to derivatives of the this compound scaffold.

The search yielded studies on related but structurally distinct compounds, such as:

Piperidine derivatives: These compounds feature a saturated six-membered ring containing a nitrogen atom, but lack the carbonyl group at the 2-position that defines a piperidin-2-one (a lactam).

Piperidin-4-one derivatives: These isomers contain a ketone functional group at the 4-position of the piperidine ring.

While research exists for these related classes of compounds against the specified biological targets, presenting this information would not adhere to the strict and explicit focus on derivatives of "this compound". Doing so would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, due to the lack of specific data on the synthesis and biological evaluation of this compound derivatives for the requested pharmacological applications, we are unable to provide the article as outlined. This indicates a potential gap in the current scientific literature concerning the exploration of this specific chemical scaffold for these purposes.

Mechanistic and Computational Investigations of 4 Hydroxymethyl Piperidin 2 One and Its Bioactive Analogs

Molecular Target Identification and Pathway Modulation

The versatility of the piperidine (B6355638) structure allows its derivatives to be tailored to interact with various biomolecular targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transport systems. clinmedkaz.org In silico prediction tools are often the first step in identifying the most probable protein targets for new piperidine compounds. clinmedkaz.org These predictions can then be validated through experimental assays.

A key area of investigation for bioactive analogs is the modulation of inflammatory pathways. For instance, certain complex piperidine-containing scaffolds have been identified as inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system. mdpi.comresearchgate.net The inhibition of NLRP3 can prevent the release of pro-inflammatory cytokines like IL-1β, making such compounds promising for the treatment of inflammatory diseases. mdpi.com The modulation of this pathway was explored by synthesizing analogs and assessing their ability to prevent pyroptotic cell death and IL-1β release in human macrophage cell lines. mdpi.comresearchgate.net Studies on various piperidine derivatives have shown potential applications in treating cancer, central nervous system disorders, and microbial infections. clinmedkaz.orgbiomedpharmajournal.org

In Silico Studies for Ligand-Target Interactions

In silico methods are indispensable for predicting and analyzing the interactions between a ligand, such as 4-(Hydroxymethyl)piperidin-2-one, and its potential biological targets. These computational techniques provide insights at the atomic level, guiding the rational design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a protein target and to predict the binding mode and affinity of a ligand.

G-protein Coupled Receptor Kinase 2 (GRK2): GRK2 is a key regulator of GPCR activity, and its inhibitors are of significant therapeutic interest. nih.gov Molecular docking studies have been employed to identify new GRK2 inhibitors. nih.gov In a typical study, a 3D homology model of the GRK2 kinase domain is constructed, often using the crystal structure of a related kinase as a template. nih.gov Known inhibitors and potential new compounds are then docked into the ATP-binding site of the GRK2 model. nih.gov For example, docking studies successfully predicted the binding of the known inhibitor suramin (B1662206) and its analogs to the GRK2 active site, which was later confirmed by biochemical assays showing competitive inhibition with respect to ATP. nih.gov

Human Serum Albumin (HSA): Human Serum Albumin is the most abundant protein in blood plasma and is responsible for the transport of many drugs and endogenous molecules. nih.govmdpi.com The binding of a drug to HSA affects its distribution, metabolism, and therapeutic efficacy. nih.gov Molecular docking is frequently used to study these interactions. nih.govmdpi.com HSA has two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA). mdpi.com Docking simulations can predict which site a ligand like a piperidine derivative is likely to bind to and identify the specific amino acid residues involved in the interaction. For example, studies with the drug telmisartan (B1682998) showed it binds to site I, forming strong hydrogen bonds with residues Glu292 and Lys195. nih.gov The binding affinity is quantified by a docking score or an estimated binding energy. researchgate.net

Below is a table summarizing typical interacting residues in HSA's binding sites identified through docking studies.

| Binding Site | Location | Key Interacting Residues | Typical Interacting Ligands |

| Sudlow's Site I | Subdomain IIA | Trp214, Lys195, Lys199, Arg218, Glu292 | Warfarin, Telmisartan |

| Sudlow's Site II | Subdomain IIIA | Arg407, Tyr411, Arg469, K472, K488 | Ibuprofen, Diazepam, Amiloride |

This table is generated based on data from multiple sources. nih.govmdpi.comnih.govrsc.org

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms in the complex over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govkashanu.ac.ir For ligand-HSA interactions, MD simulations can confirm the stability of a docked pose over several nanoseconds. mdpi.comnih.gov Key metrics such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the complex; stable binding is indicated by low RMSD values. nih.gov MD simulations were used to establish the stable interaction mode for a dopaminergic ligand with the D2 receptor, revealing that a salt bridge with Asp114 was crucial for stability. nih.gov

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. mdpi.com These calculations can determine the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. These calculations help in predicting the reactive sites of a molecule and its potential to participate in chemical reactions. mdpi.com

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov This analysis maps the electron distribution of a molecule in a crystal to generate a unique 3D surface. researchgate.net The surface is colored based on various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. mdpi.comnih.gov

The table below shows the percentage contributions of intermolecular contacts for a bioactive analog of this compound.

| Interaction Type | Contribution (%) |

| H···H | 68% |

| C···H/H···C | 19% |

| O···H/H···O | 12% |

Data derived from Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. nih.gov

In Vitro Mechanistic Elucidation

Following computational predictions, in vitro experiments are essential to validate the proposed mechanisms of action. These assays provide concrete evidence of a compound's biological activity and its effect on specific molecular targets.

For compounds predicted to be enzyme inhibitors, biochemical assays are performed. For example, a series of piperidine-based thiosemicarbazones were evaluated for their inhibitory activity against the enzyme dihydrofolate reductase (DHFR). nih.gov These experiments determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov For the most potent compound in that study, the IC₅₀ value was 13.70 ± 0.25 µM. nih.gov

For compounds predicted to modulate cellular pathways, cell-based assays are used. To confirm the activity of NLRP3 inflammasome inhibitors, differentiated THP-1 human monocytic cells are often used. researchgate.net The cells are primed and then stimulated to activate the inflammasome in the presence of the test compound. The inhibitory effect is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) as an indicator of pyroptotic cell death or by measuring the levels of secreted IL-1β using an ELISA assay. researchgate.net Concentration-response curves are generated to determine the potency of the compounds. researchgate.net Additionally, piperidin-4-one derivatives have been screened in vitro for antibacterial and antifungal activity against various microbial strains to identify new antimicrobial agents. biomedpharmajournal.org

The table below presents example IC₅₀ values for piperidine analogs against an enzymatic target.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Analog 5p | Dihydrofolate Reductase (DHFR) | 13.70 ± 0.25 |

| Analog 5q | Dihydrofolate Reductase (DHFR) | 15.20 ± 0.15 |

| Analog 5r | Dihydrofolate Reductase (DHFR) | 19.40 ± 0.45 |

Data derived from in vitro inhibition studies of piperidine-based thiosemicarbazones. nih.gov

Enzyme Inhibition Kinetics and Assays

Bioactive analogs of this compound have been identified as potent inhibitors of various enzymes through targeted screening and kinetic assays. These studies are crucial for understanding the potency and selectivity of these compounds.

One area of significant research has been the inhibition of Protein Kinase B (PKB, also known as Akt), a key enzyme in cellular signaling pathways that promote growth and survival and is often deregulated in cancer. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as ATP-competitive inhibitors of PKB. Radiometric filter binding assays were used to determine the half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half. These assays demonstrated that specific substitutions on the piperidine ring could yield nanomolar inhibitors with significant selectivity for PKB over the closely related Protein Kinase A (PKA).

Another class of piperidine analogs, 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones, has been investigated as inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is considered a valuable target in hormone-dependent cancers. Enzyme-linked immunosorbent assays (ELISAs) and radiometric assays using tritiated S-adenosyl-L-methionine as a methyl donor are common methods for determining the inhibitory activity against such methyltransferases. Studies showed that compounds like 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one (compound 7g) and its analogs exhibited high and selective inhibition of CARM1, with less or no activity against other protein methyltransferases.

Table 1: Inhibition of PKBβ and PKA by select piperidine analogs

Data sourced from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.

Cellular Mechanistic Studies (e.g., cytotoxicity, neuroprotection, Aβ aggregation interference)

The therapeutic potential of piperidine analogs is further evaluated through cellular mechanistic studies, which assess their effects on cellular functions and pathways.

Analogs designed as PKB inhibitors have demonstrated activity in cellular assays, modulating biomarkers within the PI3K-PKB-mTOR signaling pathway. Furthermore, certain 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one analogs have been tested in human prostate cancer cells (LNCaP). In these cells, compound 7g caused a significant, dose-dependent decrease in the activity of the prostate-specific antigen (PSA) promoter, indicating that its enzymatic inhibition of CARM1 translates to a functional effect on gene regulation within a cellular context.

In a different context, the analog 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) was studied for its effects on cells expressing the human M(1) muscarinic receptor. This compound was shown to stimulate the accumulation of inositol (B14025) phosphate (B84403) and the mobilization of intracellular calcium. These are key second messenger signaling events that occur downstream of M(1) receptor activation. The interaction was found to be allosteric, meaning the compound binds to a site on the receptor that is different from the primary (orthosteric) binding site.

While specific studies on the cytotoxicity, neuroprotection, or direct interference with amyloid-beta (Aβ) aggregation for this compound are not detailed in the provided search results, the investigation of analogs in cancer cell lines and receptor-expressing cells demonstrates the common methodologies used to probe the cellular mechanisms of this compound class.

Structural Characterization of Binding (e.g., fluorescence spectroscopy, circular dichroism)

Understanding how a compound binds to its target is fundamental to drug design and optimization. Various biophysical techniques are employed to characterize these interactions.

For the muscarinic M(1) receptor agonist AC-42, radioligand binding assays provided direct evidence of its allosteric mechanism. The compound failed to fully displace the specific binding of [³H]N-methylscopolamine (a known orthosteric ligand), a characteristic feature of an allosteric modulator. Furthermore, kinetic binding studies showed that AC-42 significantly slowed the dissociation rate of the radioligand from the receptor. This provides conclusive proof that AC-42 binds to a topographically distinct site, thereby changing the receptor's conformation.

While fluorescence spectroscopy and circular dichroism are powerful techniques for studying ligand-protein interactions and conformational changes, specific examples involving this compound analogs were not present in the search results. However, other spectroscopic methods are commonly used. The characterization of newly synthesized zinc(II) complexes with 4-methyl trans-cinnamic acid and other ligands involved FT-IR and NMR spectroscopy to elucidate the structure. DNA interaction studies of these complexes were performed using UV-visible spectroscopy and viscometry to determine binding constants and modes of interaction. These methods represent standard approaches for characterizing the structural aspects of how piperidine-containing molecules bind to biological macromolecules.

Reaction Mechanism Studies (e.g., enamine vs. iminium intermediate)

The piperidine ring contains a secondary amine, a functional group known to react with carbonyl compounds like aldehydes and ketones. This reaction is central to organocatalysis and can proceed through distinct intermediates, namely iminium ions and enamines.

The reaction begins with the nucleophilic addition of the secondary amine to a carbonyl group, typically under acid catalysis. This initially forms a tetrahedral intermediate called a carbinolamine. Following protonation of the hydroxyl group to make it a good leaving group (water), it is eliminated. This step generates a positively charged species known as an iminium ion.

At this juncture, the reaction pathway depends on the structure of the starting materials. If the original carbonyl compound lacks a proton on an alpha-carbon, the reaction may halt at the iminium ion stage. However, if an alpha-proton is available, a base can remove it, leading to the formation of a C=C double bond adjacent to the nitrogen. The resulting neutral species, which contains a double bond and an amine, is called an enamine.

Enamines are the nitrogen analogs of enols and are significantly more nucleophilic due to the electron-donating nature of the nitrogen atom. This enhanced nucleophilicity allows them to participate in reactions such as alkylations and conjugate additions. The entire process of enamine formation is reversible; treatment with aqueous acid can hydrolyze the enamine back to the original ketone/aldehyde and secondary amine, proceeding via the same iminium ion intermediate. This dual reactivity, existing as either an electrophilic iminium ion or a nucleophilic enamine, is a cornerstone of modern synthetic chemistry.

Structure Activity Relationship Sar Studies of 4 Hydroxymethyl Piperidin 2 One Scaffolds

Impact of Substitution Patterns on Biological Activity

The biological activity of compounds derived from the piperidin-2-one scaffold is highly dependent on the nature and position of its substituents. Modifications can be made at the lactam nitrogen (N1), the C4 position, and other positions on the carbon ring, each influencing the compound's potency, selectivity, and pharmacokinetic properties.

Research on related piperidine (B6355638) and lactam structures demonstrates that the substituent on the lactam nitrogen plays a critical role. In studies of high-affinity NK₁ antagonists based on a 4,4-disubstituted piperidine ring, a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl derivatives, were well-tolerated, yielding compounds with high affinity. tudublin.ie This suggests that for the 4-(hydroxymethyl)piperidin-2-one scaffold, the N1 position is a key site for introducing diverse chemical groups to modulate activity and target interaction.

Substitutions on the piperidine ring itself are also pivotal. In the development of KRAS G12C inhibitors featuring a lactam-based tetracyclic naphthyridinone scaffold, the strategic addition of a hydrophobic (R)-methyl group at the C2 position of a piperidine ring enhanced potency by fourfold. acs.org This enhancement was attributed to the displacement of a water molecule and favorable interaction with a hydrophobic pocket. acs.org Similarly, in a series of 4-azaindole-2-piperidine derivatives, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org These findings indicate that even small alkyl substitutions or changes in the saturation of the piperidin-2-one ring can lead to significant gains in biological activity by improving interactions with the target protein.

| Scaffold | Position of Substitution | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Piperidine (NK₁ Antagonists) | N1 (Piperidine Nitrogen) | Acyl or Sulfonyl group | Tolerated, maintained high affinity | tudublin.ie |

| Piperidine (KRAS G12C Inhibitors) | C2 | (R)-methyl group | 4-fold increase in potency | acs.org |

| Piperidine (Anti-trypanosomal) | Piperidine Ring | Introduction of unsaturation | 10-fold increase in potency | dndi.org |

| Piperazinyl Pyrrolidin-2-one (MAGL Inhibitors) | Various | Enhanced interaction with enzyme | Identified potent, reversible inhibitors | researchgate.net |

Stereochemical Influence on Pharmacological Efficacy

The this compound molecule contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The three-dimensional arrangement of atoms is a critical determinant of a drug's interaction with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. Consequently, different stereoisomers of a compound often exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.govresearchgate.net

Studies on various piperidine derivatives have consistently highlighted the profound impact of stereochemistry on efficacy. For instance, in a series of piperidin-4-one derivatives, the stereochemical configuration was shown to affect their antibacterial, antifungal, and anthelmintic activities. nih.govresearchgate.net Similarly, research on the enantiomers of the analgesic trimeperidine, a 4-phenylpiperidine (B165713) derivative, established that the biological activity resides almost exclusively in one enantiomer. acs.org This is because only the correctly oriented functional groups of one enantiomer can achieve optimal binding with the specific amino acid residues in the receptor's active site.

In the context of this compound, the (R) and (S) enantiomers would present the C4-hydroxymethyl group in different spatial orientations. This would directly influence its ability to form key interactions, such as hydrogen bonds, with the target protein. In the development of MAGL inhibitors based on a piperazinyl pyrrolidin-2-one core, the (R)-enantiomer of the lead compound was identified as the potent and reversible inhibitor, underscoring the importance of absolute stereochemistry at the chiral center of the lactam ring for desired activity. researchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are essential for identifying the more active stereoisomer and maximizing therapeutic potential.

| Compound Class | Stereochemical Feature | Observed Effect | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Stereoisomers | Different levels of antibacterial, antifungal, and anthelmintic activities. | nih.govresearchgate.net |

| Trimeperidine (analgesic) | Enantiomers | Analgesic activity resides almost exclusively in one enantiomer. | acs.org |

| Piperazinyl Pyrrolidin-2-one (MAGL inhibitor) | (R)- vs (S)-enantiomer | The (R)-enantiomer was identified as the potent inhibitor. | researchgate.net |

Design Principles for Optimized Bioactivity

The rational design of potent and selective drug candidates from the this compound scaffold involves several key principles aimed at optimizing interactions with the biological target and improving drug-like properties. These principles are derived from SAR studies and structure-based drug design approaches.

A primary design strategy is structure-based optimization, which leverages knowledge of the target's three-dimensional structure. The discovery of the KRAS G12C inhibitor fulzerasib, which has a lactam-based scaffold, exemplifies this approach. acs.org By observing that a substituent on the core extended into a hydrophobic pocket, researchers were able to modify the scaffold to improve potency. acs.org For this compound, this would involve modeling its binding pose to identify nearby pockets or residues that can be targeted by modifying the core, for instance, by derivatizing the hydroxymethyl group or adding substituents to the piperidin-2-one ring.

Enhancing structural flexibility or rigidity can also be a powerful design tool. While rigid structures can lock a molecule into a bioactive conformation, increased flexibility can allow a peptide or small molecule to better adapt to the enzyme's active site, potentially increasing binding affinity. mdpi.com In the development of renin inhibitors, SAR optimization of a piperidine-based scaffold led to potent and orally active compounds. nih.gov This optimization process often involves a trade-off between pre-organizing the ligand for binding (rigidity) and allowing for induced-fit interactions (flexibility).

Furthermore, a crucial design principle is the modulation of physicochemical properties to ensure the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Bioisosteric replacement is a common tactic used to fine-tune these properties without losing potency. nih.govresearchgate.net For the this compound scaffold, this could involve modifying the hydroxymethyl group to an ether or other bioisostere to alter properties like lipophilicity and metabolic stability. google.com

Bioisosteric Replacements and Their Effects

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. nih.govresearchgate.net This approach can be used to improve potency, enhance selectivity, alter pharmacokinetics, and circumvent toxicity issues. cambridgemedchemconsulting.com For the this compound scaffold, the hydroxymethyl group itself is a key site for such modifications.

Notably, the hydroxymethyl group can be considered a bioisostere of a carboxylic acid. google.com A patent for therapeutic lactams describes that a hydroxymethyl group, or an ether thereof, can serve as a suitable replacement for a carboxylic acid moiety, yielding compounds with comparable or superior activity. google.com This is a critical insight, as it suggests that the this compound scaffold could be used to mimic compounds containing a 4-carboxypiperidin-2-one core, potentially offering advantages in cell permeability or metabolic stability.

The replacement of the core piperidine ring with a different scaffold, known as scaffold hopping, is another form of bioisosteric replacement. researchgate.netnih.gov Studies have explored bicyclic bioisosteres of piperidine, such as 1-azaspiro[3.3]heptanes. These replacements can alter key physicochemical properties like lipophilicity and water solubility while maintaining similar basicity of the nitrogen atom, thus mimicking the original piperidine in a biochemical context. nih.gov For example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane analog resulted in reduced lipophilicity and slightly lower water solubility. nih.gov

| Original Group/Scaffold | Bioisosteric Replacement | Observed Effect | Reference |

|---|---|---|---|

| Carboxylic Acid | Hydroxymethyl group or its ether | Maintains or improves biological activity in lactam-based HCV NS3 protease inhibitors. | google.com |

| Piperidine Ring | 1-Azaspiro[3.3]heptane | Reduced lipophilicity (logD from 1.6 to 1.0), slightly reduced water solubility (136 µM to 13 µM). | nih.gov |

| Piperidine Ring | Morpholine Ring | Improved clearance but resulted in an inactive compound in a series of anti-trypanosomal agents. | dndi.org |

Future Directions and Research Opportunities

Development of Novel 4-(Hydroxymethyl)piperidin-2-one-based Therapeutics

The piperidone core is associated with a broad spectrum of pharmacological activities, suggesting that this compound could serve as a valuable starting point for the discovery of new therapeutic agents. nih.gov Research has shown that compounds containing a piperidone structure can exhibit anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.gov

For instance, novel piperidone compounds have been reported to induce apoptosis and exert antiproliferative effects on human cancer cell lines. nih.gov The development of therapeutics based on the this compound scaffold could focus on creating derivatives with enhanced potency and selectivity against various cancer types. Modifications of the piperidine (B6355638) structure have been shown to improve efficacy against breast and ovarian cancer cells.

Furthermore, the piperidine moiety is a key component in drugs targeting the central nervous system, such as those for Alzheimer's disease and neuropathic pain. nih.govacs.org Derivatives of this compound could be synthesized and screened for activity against neurological targets. The hydroxymethyl group offers a prime site for derivatization to modulate properties like solubility, lipophilicity, and target binding affinity.

Table 1: Therapeutic Potential of Piperidone-Based Compounds

| Therapeutic Area | Finding | Reference |

| Anticancer | Piperidone derivatives have been shown to induce cell death in leukemia/lymphoma cells and exhibit cytotoxicity against various human cancer cell lines. nih.gov | nih.gov |

| Antibacterial | The piperidine ring is a component of compounds with known antibacterial activity. nih.gov | nih.gov |

| Antimalarial | Piperidone-derived compounds have been identified with antimalarial properties. nih.govnih.gov | nih.govnih.gov |

| Anti-inflammatory | Certain piperidones are known to possess anti-inflammatory activities. nih.gov | nih.gov |

| Neurological Disorders | Piperidine scaffolds are central to drugs for Alzheimer's disease and neuropathic pain. nih.govacs.org | nih.govacs.org |

Advanced Synthetic Methodologies for Enantiopure Compounds

The stereochemistry of a drug molecule is crucial as different enantiomers can exhibit distinct biological activities. ontosight.ai Therefore, the development of advanced synthetic methodologies to produce enantiopure this compound and its derivatives is a critical area of future research. While methods for the stereoselective synthesis of substituted piperidines exist, new and more efficient strategies are continuously sought. nih.govmdma.ch

Future research could focus on catalysis-based methods, such as transition-metal catalysis or organocatalysis, to achieve high enantioselectivity in the synthesis of this compound derivatives. nih.gov For example, rhodium- and palladium-catalyzed hydrogenation of pyridine (B92270) precursors have been used to create chiral piperidines. nih.gov Additionally, biocatalytic approaches using enzymes could offer a green and highly selective route to the desired enantiomers. news-medical.net The development of scalable and cost-effective synthetic routes is essential for the translation of promising compounds from the laboratory to clinical applications. news-medical.net

Table 2: Synthetic Strategies for Piperidine and Piperidinone Derivatives

| Synthetic Approach | Description | Potential Advantage | Reference |

| Hydrogenation/Reduction | Catalytic hydrogenation of pyridine precursors to form piperidines. Can be stereoselective with appropriate catalysts. | A fundamental and widely used method. nih.gov | nih.gov |

| Radical-Mediated Cyclization | Intramolecular cyclization of amino-aldehydes or aminonitriles to form the piperidine ring. | Can be used to create complex and substituted piperidines. nih.gov | nih.gov |

| Lactam Formation | Cyclization of acyclic δ-amino carboxylates or related intermediates to form 2-piperidones. | A direct route to the piperidin-2-one core structure. mdma.chresearchgate.net | mdma.chresearchgate.net |

| Biocatalytic Oxidation | Use of enzymes to selectively introduce functional groups, such as a hydroxyl group, onto the piperidine ring. | High selectivity and environmentally friendly conditions. news-medical.net | news-medical.net |

Elucidation of Untapped Mechanistic Pathways

Understanding the mechanism of action of a drug candidate is fundamental to its development. For derivatives of this compound, future research should aim to elucidate the molecular pathways through which they exert their biological effects. For example, some cytotoxic piperidone compounds have been found to induce an accumulation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. nih.gov Investigating whether this compound derivatives share this mechanism could be a fruitful area of study.

Another potential mechanism to explore is the inhibition of key enzymes involved in disease pathology. For instance, some anticancer piperidones are designed as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), an enzyme involved in tumor metabolism. nih.gov Screening libraries of this compound derivatives against a panel of kinases and other enzymes could uncover novel mechanisms and therapeutic targets.

Table 3: Known and Potential Mechanisms of Action for Piperidone Compounds

| Mechanism of Action | Description | Implication for this compound | Reference |

| Induction of Reactive Oxygen Species (ROS) | Some piperidones increase ROS levels in cancer cells, triggering apoptosis. | Derivatives could be designed to enhance this pro-apoptotic effect. | nih.gov |

| Proteasome Inhibition | Certain piperidone compounds have been shown to act as proteasome inhibitors. | This mechanism could be explored for anticancer applications. | nih.gov |

| Enzyme Inhibition (e.g., PDK1) | Inhibition of enzymes crucial for tumor cell metabolism and survival. | Screening against various enzymes could reveal new therapeutic targets. | nih.gov |

| Receptor Antagonism | Piperidine scaffolds are known to antagonize receptors like opioid and CXCR4 receptors. | Derivatives could be tailored to selectively target specific receptors. | nih.govnih.gov |

Exploration of New Pharmacological Targets and Therapeutic Areas

The versatility of the piperidine scaffold suggests that this compound-based compounds could have applications in a wide range of therapeutic areas beyond those already established for piperidones. nih.gov A systematic exploration of new pharmacological targets is warranted.

High-throughput screening of a diverse library of this compound derivatives against a broad panel of biological targets could lead to the identification of novel hits. For example, piperidine derivatives have been investigated as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis and inflammation. nih.gov Others have been developed as selective antagonists for subtypes of the NMDA receptor, with potential applications in neurological disorders. nih.gov The 3-piperidin-4-yl-1H-indole scaffold has also been identified as a novel antimalarial chemotype. nih.gov These examples highlight the broad potential for discovering new biological activities for compounds derived from this compound.

Table 4: Potential Pharmacological Targets for Piperidine-Based Scaffolds

| Pharmacological Target | Therapeutic Relevance | Reference |

| Opioid Receptors | Pain management, obesity, substance abuse. nih.gov | nih.gov |

| CXCR4 Chemokine Receptor | Cancer, inflammation, HIV. nih.gov | nih.gov |

| NMDA Receptors | Neurological and psychiatric disorders. nih.gov | nih.gov |

| Beta(3)-Adrenergic Receptor | Metabolic disorders. nih.gov | nih.gov |

| Acetylcholinesterase | Alzheimer's disease. acs.org | acs.org |

| Parasitic Targets | Antimalarial drug development. nih.gov | nih.gov |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(Hydroxymethyl)piperidin-2-one with high yield and purity?

- Methodological Answer : Optimize reaction conditions using catalysts like hydrogen peroxide (57–63°C, 4 hours) in aqueous media, as demonstrated in piperidinone derivative synthesis. Monitor reaction progress via gas chromatography (GC) to ensure intermediate conversion . For purification, employ recrystallization or column chromatography, adjusting solvent polarity based on compound solubility .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use personal protective equipment (PPE) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) . Refer to Safety Data Sheets (SDS) for piperidine analogs to guide risk assessments .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., exact mass 219.1259 g/mol for analogs) . Pair nuclear magnetic resonance (NMR) with deuterated solvents (e.g., DMSO-d6) to resolve hydroxyl and methylene proton signals. Validate purity via HPLC with a C18 column and UV detection .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?